4-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S3/c1-10-7-13(22-8-10)14(21)17-15-18-19-16(24-15)23-9-12(20)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHCXRFZZLNBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical steps and optimal conditions for synthesizing 4-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide?
The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in POCl₃ or other dehydrating agents .
- Thioether linkage : Coupling of the thiadiazole intermediate with 2-oxo-2-phenylethylthiol via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to stabilize reactive intermediates .
- Amide bond formation : Reaction of the thiophene-2-carboxylic acid derivative with the thiadiazol-2-amine intermediate using coupling agents (e.g., HATU or DCC) .
Optimal conditions : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–90°C), and reaction time (3–6 hours) are critical for yields >70% .**
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., thiophene protons at δ 6.8–7.5 ppm, amide carbonyl at ~δ 165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thiadiazole ring vibrations .
- X-ray crystallography : Resolves stereochemical ambiguities in the thiadiazole-thiophene core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Variability in substituent effects : Minor structural changes (e.g., methoxy vs. fluorine substituents) alter binding affinities .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or solvent systems (DMSO concentration) impact activity .
Methodological solutions : - Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring) to isolate bioactivity trends .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target interactions (e.g., EGFR kinase or COX-2) and validate with enzyme inhibition assays .
Q. What strategies optimize the compound’s reaction efficiency and purity during scale-up?
- Solvent optimization : Replace high-boiling solvents (DMF) with alternatives like THF or ethyl acetate to simplify post-reaction purification .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Chromatographic techniques : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) to isolate >95% pure batches .
Q. How do electronic effects of substituents influence the compound’s reactivity and stability?
- Electron-withdrawing groups (EWGs) : Chlorine or nitro groups at the phenyl ring increase electrophilicity of the thiadiazole sulfur, enhancing nucleophilic substitution rates but reducing hydrolytic stability .
- Electron-donating groups (EDGs) : Methoxy groups stabilize the thiophene-carboxamide moiety via resonance, improving thermal stability but slowing reaction kinetics .
Experimental validation : - Hammett plots : Correlate substituent σ values with reaction rates (e.g., thioether formation) .
- Accelerated stability studies : Monitor degradation under acidic (pH 3) and oxidative (H₂O₂) conditions via LC-MS .
Mechanistic and Functional Studies
Q. What is the proposed mechanism of action for this compound’s antimicrobial activity?
Q. How can researchers design experiments to evaluate the compound’s potential in anticancer drug discovery?
- In vitro screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
- In vivo models : Administer the compound (10–50 mg/kg) in xenograft mice and monitor tumor volume reduction .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Artifact identification : Compare NMR spectra for unexpected peaks (e.g., solvent residues or oxidation byproducts) .
- Batch-to-batch reproducibility : Implement strict anhydrous conditions and argon atmosphere during synthesis .
- Advanced analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiadiazole-thiophene region .
Application in Drug Development
Q. What pharmacokinetic parameters should be prioritized for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
